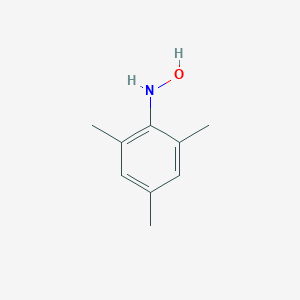

N-甲苯基羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-Hydroxy-2,4,6-trimethylaniline does not have direct synthesis routes explicitly detailed in available literature; however, research into similar compounds provides insight into potential synthetic pathways. For instance, studies on N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline have explored structural dimorphism, suggesting a basis for synthetic approaches that could be adapted for N-Hydroxy-2,4,6-trimethylaniline (Tenon et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline has been studied in depth, revealing dimorphism and the possibility of equilibrium between tautomeric forms through rapid hydrogen transfer (Tenon et al., 1999). These structural insights could be pertinent to understanding the molecular architecture of N-Hydroxy-2,4,6-trimethylaniline.

Chemical Reactions and Properties

Although specific reactions of N-Hydroxy-2,4,6-trimethylaniline are not detailed in the reviewed literature, the study of similar molecules indicates a propensity for intermolecular hydrogen bonding, forming centrosymmetric dimers, and exhibiting thermochromic properties (Tenon et al., 1999). These characteristics suggest that N-Hydroxy-2,4,6-trimethylaniline could participate in a range of chemical reactions, potentially leading to novel compounds and materials.

Physical Properties Analysis

The physical properties of N-Hydroxy-2,4,6-trimethylaniline, such as solubility, melting point, and crystal structure, are inferred from analogous compounds. Research into structural dimorphism and thermochromic behavior of similar molecules provides a foundational understanding of how N-Hydroxy-2,4,6-trimethylaniline might behave under different physical conditions (Tenon et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, can be partially understood through studies on related compounds. The ability of molecules like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline to form intermolecular hydrogen bonds and exhibit thermochromism suggests a rich area of study for the chemical properties of N-Hydroxy-2,4,6-trimethylaniline (Tenon et al., 1999).

科学研究应用

抗菌剂

N-甲苯基羟胺用于合成N-卤胺,N-卤胺是一种抗菌剂 . 这些物质抑制有害微生物的生长,从而预防大量的传染病 . 这些抗菌剂的应用范围很广,从医疗保健到食品安全 .

N-杂环卡宾催化反应中的催化剂

N-甲苯基羟胺在N-杂环卡宾(NHC)催化反应中起着至关重要的作用 . NHC中N-甲苯基的存在加速了Breslow中间体的形成,Breslow中间体是这些反应的关键组分 . 这使得反应进行得更快,特别是在α-官能化醛的情况下 .

小分子N-卤胺的合成

N-甲苯基羟胺也用于合成小分子N-卤胺 . 这些化合物具有显著的抗菌特性,并应用于各种领域,包括水处理、食品包装和医疗器械 .

N-卤胺聚合物的合成

除了小分子N-卤胺,N-甲苯基羟胺还用于合成N-卤胺聚合物 . 这些聚合物具有类似的抗菌特性,并应用于各种领域,包括纺织品、涂料和医疗器械

安全和危害

作用机制

Target of Action

N-Mesitylhydroxylamine, also known as N-Hydroxy-2,4,6-trimethylaniline, is a compound that has been studied in various chemical reactions

Mode of Action

It has been observed that N-Mesitylhydroxylamine can participate in N-heterocyclic carbene (NHC) catalyzed reactions . In these reactions, N-Mesitylhydroxylamine may interact with its targets, leading to changes in the chemical structure or state of the targets . More detailed studies are required to elucidate the exact mechanism of these interactions.

Biochemical Pathways

It is known that the compound can participate in NHC-catalyzed reactions , but the downstream effects of these reactions on biochemical pathways are not clear

Pharmacokinetics

The compound’s density is approximately 1.090±0.06 g/cm3 , and it has a boiling point of 248.9±50.0 °C These properties may influence its bioavailability

Result of Action

As a participant in NHC-catalyzed reactions

Action Environment

The action, efficacy, and stability of N-Mesitylhydroxylamine may be influenced by various environmental factors. For instance, the presence of ions and natural organic matter can influence the environmental and toxicological behavior of nanoparticles While N-Mesitylhydroxylamine is not a nanoparticle, similar principles may apply

属性

IUPAC Name |

N-(2,4,6-trimethylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAPTBVXHEXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543311 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14353-69-6 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

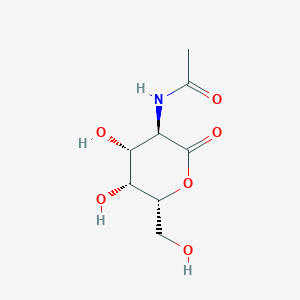

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)